molecular formula C21H24N6O B6450399 4-phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one CAS No. 2640903-78-0

4-phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one

Cat. No. B6450399
CAS RN: 2640903-78-0
M. Wt: 376.5 g/mol
InChI Key: SRWJKFHPDAVQIE-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in medicinal chemistry, including a phenyl group, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a pyrrolo[3,4-c]pyrrole ring . These components are often found in compounds with various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several cyclic structures, which are likely to contribute to its stability and may influence its interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the triazole ring is often involved in reactions with acids and bases, and the phenyl group can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would depend on the specific structure of the compound. For example, the presence of the polar triazole ring might enhance solubility in polar solvents .

Scientific Research Applications

Anticancer Activity

Compounds containing a 1,2,4-triazole moiety have been found to exhibit anticancer activity . They can interact with biological receptors through hydrogen-bonding and dipole interactions, making them effective in drug-discovery studies against cancer cells .

Antimicrobial Activity

1,2,4-Triazole derivatives have shown excellent antimicrobial activities . They have been found to be effective against various microbes, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus, and Candida albicans .

Analgesic and Anti-inflammatory Activity

These compounds have also been found to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .

Antioxidant Activity

1,2,4-Triazole derivatives have shown antioxidant activity . They can neutralize free radicals, which are harmful to our bodies and can lead to various diseases .

Antiviral Activity

Compounds containing a 1,2,4-triazole moiety have been found to exhibit antiviral activity . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of new drugs targeting these enzymes .

Antitubercular Agents

1,2,4-Triazole derivatives have shown activity against tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

8. Treatment of Cardiovascular Disorders and Type 2 Diabetes These compounds have been utilized in the treatment of cardiovascular disorders and type 2 diabetes . They can regulate blood pressure and blood sugar levels, making them potential candidates for the development of new drugs for these conditions .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have been found to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Proper safety measures should be taken when handling it, especially if it has bioactive properties .

Future Directions

Future research could focus on further elucidating the biological activity of this compound and optimizing its structure for increased potency and selectivity towards its biological target .

properties

IUPAC Name

4-phenyl-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(8-4-7-16-5-2-1-3-6-16)26-13-17-11-25(12-18(17)14-26)20-10-9-19-23-22-15-27(19)24-20/h1-3,5-6,9-10,15,17-18H,4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWJKFHPDAVQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one

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